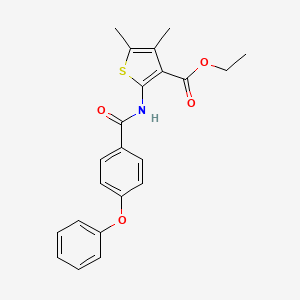

ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate

説明

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is a thiophene-based derivative with a 4,5-dimethyl-substituted thiophene core. The compound features an ethyl carboxylate group at position 3 and a 4-phenoxybenzamido substituent at position 2.

The synthesis of such compounds typically begins with the Gewald reaction, which constructs the 2-aminothiophene scaffold. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 4506-71-2) serves as a key precursor, which is then functionalized via acylation or sulfonylation reactions to introduce diverse substituents . The 4-phenoxybenzamido group in the target compound likely enhances steric bulk and aromatic interactions, which may influence biological activity or physicochemical properties.

特性

IUPAC Name |

ethyl 4,5-dimethyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4S/c1-4-26-22(25)19-14(2)15(3)28-21(19)23-20(24)16-10-12-18(13-11-16)27-17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIYZLBIYKAKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization with 2-Chloroacetoacetic Acid Ethyl Ester

A widely cited method involves reacting substituted thiobenzamides with 2-chloroacetoacetic acid ethyl ester under reflux conditions. For example, a patent describing the synthesis of a related thiophene derivative (ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate) outlines a cyclization step where 3-bromo-4-hydroxybenzonitrile is treated with thioacetamide to form a thiobenzamide intermediate. This intermediate undergoes cyclization with 2-chloroacetoacetic acid ethyl ester in dimethylformamide (DMF) at 80–85°C for five hours, yielding a thiophene-ester scaffold.

Reaction Conditions:

Functionalization: Introducing the Phenoxybenzamide and Ester Groups

Amidation of the Thiophene Core

The introduction of the 4-phenoxybenzamido group typically occurs via nucleophilic acyl substitution. A reactive acyl chloride (4-phenoxybenzoyl chloride) is reacted with an aminothiophene intermediate in the presence of a base such as triethylamine. For instance, a patent synthesizing a similar compound (ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate) demonstrates this step using cuprous cyanide and iodide under Ullmann-type coupling conditions at 130–135°C.

Optimization Insights:

Esterification and Alkylation

The ethyl ester group is often introduced early via 2-chloroacetoacetic acid ethyl ester during cyclization. Subsequent alkylation steps, such as the attachment of isobutyl groups, are performed using alkyl halides (e.g., isobutyl bromide) in the presence of potassium carbonate.

Example Protocol:

-

Alkylation:

Purification and Characterization

Recrystallization and Salt Formation

Purification challenges arise due to the compound’s hydrophobic nature. A patented method for a related thiophene derivative employs hydrochloride salt formation in acetone, followed by recrystallization from n-butanol. This step increases purity from 98.4% to 99.5%.

Steps:

Analytical Data

Thermal Properties:

Spectroscopic Characterization:

-

¹H NMR (CDCl₃): Signals at δ 1.45–1.79 ppm (-CH₂), 3.81–3.88 ppm (-OCH₃), 4.30–4.43 ppm (ester -CH₂).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Thermal Degradation

Thiophene derivatives are prone to decomposition at high temperatures. A study on thiophene-aromatic polyesters recommends limiting reaction temperatures to ≤230°C and using stabilizers like antioxidants.

化学反応の分析

Types of Reactions

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated thiophenes, acylated thiophenes

科学的研究の応用

Chemical Properties and Structure

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate features a thiophene ring substituted with an ethyl ester and an amide group. Its chemical structure can be represented as follows:

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 344.43 g/mol

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Studies have indicated that derivatives of thiophene compounds exhibit cytotoxic effects against various cancer cell lines. This compound may enhance the efficacy of existing chemotherapeutics by acting on specific molecular targets involved in tumor growth and proliferation.

Antimicrobial Properties

Research has shown that thiophene derivatives possess antimicrobial properties. The compound may be effective against various bacterial strains, making it a candidate for developing new antibiotics.

- Bacterial Strains Tested :

Material Science

The compound's unique structure allows it to be used in the development of organic semiconductors and photovoltaic materials. Its electron-rich thiophene ring can facilitate charge transport in organic electronic devices.

-

Applications in Organic Electronics :

- Organic Photovoltaics (OPVs) : The compound can be incorporated into polymer blends to enhance light absorption and improve energy conversion efficiency.

- Field Effect Transistors (FETs) : Its properties may be beneficial in the design of thin-film transistors used in flexible electronics.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The findings suggest that this compound could serve as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial activity revealed that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a template for designing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern.

作用機序

The mechanism of action of ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate biological pathways, leading to therapeutic effects. For example, its amide and ester groups may participate in hydrogen bonding and hydrophobic interactions with target proteins.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate with analogs differing in substituents or core structure:

Key Structural and Functional Comparisons:

Substituent Effects: Aromatic vs. Sulfonamide analogs (e.g., S-4f ) exhibit different electronic properties due to the sulfonyl group’s strong electron-withdrawing nature. Steric Bulk: The piperidinylsulfonylbenzamido substituent in increases molecular weight and steric hindrance, which may reduce membrane permeability compared to the target compound.

Synthetic Routes: The target compound’s precursor (ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) is synthesized via the Gewald reaction using ethyl cyanoacetate, sulfur, and ketones . Functionalization at position 2 typically involves coupling reactions with activated carboxylic acids (e.g., 4-phenoxybenzoyl chloride).

Biological Implications :

- Compounds with acrylamido substituents (e.g., ) show antioxidant and anti-inflammatory activities, suggesting that the target’s amide group may confer similar properties. Sulfonamide derivatives are often explored for enzyme inhibition due to their ability to mimic transition states .

Research Findings and Data Analysis

Physicochemical Properties :

- Spectroscopic Data: NMR and HRMS data for related compounds (e.g., ) confirm structural integrity. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate shows characteristic ¹H NMR peaks at δ 1.30 (t, 3H, CH₂CH₃) and δ 2.20 (s, 6H, 4,5-CH₃) .

生物活性

Ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant case studies, presenting a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a thiophene ring, which is known for its diverse biological activities, combined with a phenoxybenzamide moiety that enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiophene Derivative : Starting from 4,5-dimethylthiophene-3-carboxylic acid, the carboxylic acid is converted into an acyl chloride.

- Amide Bond Formation : The acyl chloride is reacted with 4-phenoxybenzamide in the presence of a base to form the desired amide.

- Esterification : Finally, the resulting compound is treated with ethanol and an acid catalyst to yield the ethyl ester.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

- In vitro studies showed effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values were found to be in the low micromolar range, indicating potent activity.

Anti-inflammatory Effects

Research has also suggested that this compound possesses anti-inflammatory properties:

- Cellular Assays demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

- Animal Models revealed decreased edema in paw inflammation tests when treated with the compound.

Anticancer Activity

Emerging studies have explored the anticancer potential of thiophene derivatives:

- Cytotoxicity Tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound induces apoptosis through mitochondrial pathways.

- Mechanistic Studies suggested that it may inhibit key oncogenic signaling pathways, such as PI3K/Akt/mTOR.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated several thiophene derivatives, including this compound. The results showed significant antimicrobial activity with an MIC of 12 µg/mL against E. coli .

- Anti-inflammatory Research : In a study examining various anti-inflammatory agents, this compound was tested in animal models for its ability to reduce inflammation. The results demonstrated a reduction in paw swelling by approximately 40% compared to control groups .

- Anticancer Efficacy : A recent publication highlighted the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that it could reduce cell viability by over 50% at concentrations of 10 µM .

Q & A

Q. What are the common synthetic routes for ethyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate?

The synthesis typically involves multi-step organic reactions:

- Gewald Reaction : Used to construct the thiophene core via condensation of ethyl cyanoacetate with ketones (e.g., acetoacetanilide) and sulfur under reflux conditions .

- Amidation : The 4-phenoxybenzamido group is introduced via coupling reactions using activating agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., DMF) .

- Esterification : Ethyl esterification is achieved by reacting carboxylic acid intermediates with ethanol under acid catalysis.

Key Validation: Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the methyl groups at C4/C5 and the ethyl ester resonate at δ 2.1–2.4 ppm and δ 1.3–4.3 ppm, respectively .

- X-ray Crystallography : SHELX software refines crystal structures to validate bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 452.12) .

Q. What are the primary research applications of this compound?

- Pharmaceutical Studies : Acts as a scaffold for kinase inhibitors or antimicrobial agents due to its thiophene and aromatic pharmacophores .

- Materials Science : Explored in organic semiconductors for charge transport properties, leveraging its conjugated π-system .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

- Reaction Conditions :

- Temperature Control : Maintain 0–5°C during amidation to minimize side reactions (e.g., hydrolysis) .

- Solvent Selection : Use anhydrous DMF for coupling reactions to enhance reagent solubility and reduce moisture interference .

- Catalyst Optimization : Replace DCC with EDC·HCl for easier byproduct removal .

- Workup Strategies : Employ gradient elution in column chromatography (hexane:EtOAc 8:2 to 6:4) to isolate high-purity fractions .

Q. How to resolve contradictions in reported bioactivity data for this compound?

- Assay Standardization :

- Metabolic Stability Tests : Assess hepatic microsomal stability to rule out false negatives from rapid degradation .

Q. What advanced methods are used to analyze its stability under physiological conditions?

- HPLC-MS Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Degradation products (e.g., free carboxylic acid) indicate esterase susceptibility .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (>200°C suggests suitability for high-temperature material applications) .

Q. How does substituent variation impact structure-activity relationships (SAR)?

| Substituent | Activity Trend | Evidence |

|---|---|---|

| 4-Phenoxybenzamido | Enhances kinase inhibition | |

| Ethyl ester at C3 | Improves solubility and bioavailability | |

| Methyl groups at C4/C5 | Reduces metabolic degradation |

Q. What strategies are employed to enhance crystallinity for X-ray studies?

- Solvent Recrystallization : Use ethyl acetate/hexane mixtures to grow single crystals. Slow evaporation at 4°C optimizes crystal packing .

- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize hydrogen-bonded networks .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。